Sub-Micromolar Antiproliferative Potency vs. Resveratrol's Minimal Activity: 100-Fold to 1000-Fold Enhancement
(Z)-3,5,4′-Trimethoxystilbene (Z-TMS) exhibits IC50 values ranging from 0.115 μM to 0.473 μM across multiple cancer cell lines in direct head-to-head comparison with resveratrol, which shows IC50 values from 110.7 μM to 190.2 μM under identical assay conditions [1]. This represents a potency enhancement of approximately 240-fold to 1,650-fold. Furthermore, (Z)-TMS at 0.3 μM exerted 80% growth inhibition of Caco-2 human colon cancer cells and completely arrested growth at 0.4 μM—approximately 100-fold more potent than resveratrol in this model [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Z-TMS: 0.115–0.473 μM |
| Comparator Or Baseline | Resveratrol: 110.7–190.2 μM |
| Quantified Difference | ~240× to ~1,650× lower IC50 for Z-TMS; 100× greater potency in Caco-2 growth inhibition |
| Conditions | Cell growth inhibition assay; multiple cancer cell lines including Caco-2 |
Why This Matters
This sub-micromolar potency enables experimental use at concentrations 100- to 1,000-fold lower than resveratrol, reducing solvent toxicity, off-target effects, and compound consumption costs.
- [1] Scherzberg MC, Kiehl A, Zivkovic A, Stark H, Stein J, Fürst R, Steinhilber D, Ulrich-Rückert S. Structural modification of resveratrol leads to increased anti-tumor activity, but causes profound changes in the mode of action. Toxicol Appl Pharmacol. 2015 Aug 15;287(1):67-76. View Source
- [2] Schneider Y, Chabert P, Stutzmann J, Coelho D, Fougerousse A, Gossé F, Launay JF, Brouillard R, Raul F. Resveratrol analog (Z)-3,5,4′-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. Int J Cancer. 2003 Nov 1;107(2):189-96. View Source
